(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol
Description
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methanol (CAS: 1674389-79-7) is a brominated triazole derivative characterized by a 1,2,4-triazole core substituted with two bromine atoms at positions 3 and 5 and a hydroxymethyl (-CH2OH) group at position 1. Its molecular formula is C3H3Br2N3O, with a molecular weight of 254.89 g/mol (calculated from atomic masses).
The parent compound, 3,5-dibromo-1H-1,2,4-triazole (CAS: 7411-23-6), has a melting point of 211–212°C , suggesting that the addition of the hydroxymethyl group may alter physicochemical properties such as solubility and thermal stability.
Properties
IUPAC Name |
(3,5-dibromo-1,2,4-triazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2N3O/c4-2-6-3(5)8(1-9)7-2/h9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFMZPKQLUIZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=NC(=N1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol typically involves the bromination of 1H-1,2,4-triazole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to yield 3,5-dibromo-1H-1,2,4-triazole. This intermediate is then treated with formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxymethyl group to a methyl group
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether
Major Products
Substitution: Formation of substituted triazoles with various functional groups.
Oxidation: Formation of formyl or carboxyl derivatives.
Reduction: Formation of de-brominated or methylated triazoles
Scientific Research Applications
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and coordination complexes with transition metals
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of (3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. The bromine atoms and the hydroxymethyl group play crucial roles in binding to the active sites of these targets, thereby disrupting their normal function. This compound can also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol with key analogs:
Key Observations:
- Thermal Stability: The parent triazole (melting point: 211–212°C ) exhibits higher thermal stability than derivatives with larger substituents, suggesting steric and electronic factors influence melting points.
Biological Activity
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol is a heterocyclic compound belonging to the triazole family. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. Its unique structure, featuring bromine and nitrogen atoms, contributes to its reactivity and potential therapeutic effects.
- Molecular Formula : C_5H_5Br_2N_3O
- Molecular Weight : 256.89 g/mol
- CAS Number : 1674389-79-7
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound. Studies indicate that triazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. This activity is primarily attributed to their ability to interfere with cell wall synthesis and metabolic pathways.
Key Findings:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated efficacy against several fungal species.
Anticancer Properties
The compound has also been investigated for its anticancer potential . Research shows that triazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies:
- MCF-7 Cell Line : In vitro studies demonstrated selective cytotoxicity against breast cancer cells.
- A375 Cell Line : Similar effects were observed in melanoma cells, indicating a broader spectrum of anticancer activity.
The biological activity of this compound involves interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity critical for cancer cell survival or microbial growth.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The following table summarizes common synthesis routes:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3,5-Dibromo-1H-triazole + Methanol | Reflux for 3 hours | Variable |
| 2 | Purification via column chromatography | - | High purity |
Characterization Techniques
Characterization of synthesized compounds is performed using various analytical techniques:
- NMR Spectroscopy : Provides insight into the molecular structure.
- Mass Spectrometry : Confirms molecular weight and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
